3-{[(5-bromopyrimidin-2-yl)oxy]methyl}-N-cyclopentylpiperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(5-bromopyrimidin-2-yl)oxy]methyl}-N-cyclopentylpiperidine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a bromopyrimidine moiety linked to a piperidine ring via an oxymethyl bridge, with a cyclopentyl group attached to the piperidine nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(5-bromopyrimidin-2-yl)oxy]methyl}-N-cyclopentylpiperidine-1-carboxamide typically involves multiple steps:
Formation of the Bromopyrimidine Intermediate: The initial step involves the bromination of pyrimidine to form 5-bromopyrimidine.
Oxymethylation: The bromopyrimidine is then reacted with formaldehyde to introduce the oxymethyl group.
Piperidine Derivative Formation: The oxymethylated bromopyrimidine is then coupled with N-cyclopentylpiperidine-1-carboxamide under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[(5-bromopyrimidin-2-yl)oxy]methyl}-N-cyclopentylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyrimidine moiety can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the oxymethyl bridge.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-{[(5-bromopyrimidin-2-yl)oxy]methyl}-N-cyclopentylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The bromopyrimidine moiety may interact with nucleic acids or proteins, while the piperidine ring can modulate the compound’s overall binding affinity and specificity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[(5-bromopyrimidin-2-yl)oxy]benzaldehyde
- 5-bromopyrimidine
- N-[[4-(5-bromopyrimidin-2-yl)oxy-3-methyl-phenyl]carbamoyl]-2-dimethylaminobenzamide
Uniqueness
3-{[(5-bromopyrimidin-2-yl)oxy]methyl}-N-cyclopentylpiperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopentyl group attached to the piperidine ring, along with the bromopyrimidine moiety, makes it particularly versatile for various applications.
Properties
IUPAC Name |
3-[(5-bromopyrimidin-2-yl)oxymethyl]-N-cyclopentylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN4O2/c17-13-8-18-15(19-9-13)23-11-12-4-3-7-21(10-12)16(22)20-14-5-1-2-6-14/h8-9,12,14H,1-7,10-11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMNJFQRUAILKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CCCC(C2)COC3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.